molecular formula C13H23NO4 B7968863 2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid

2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid

Cat. No.: B7968863
M. Wt: 257.33 g/mol
InChI Key: JRYHLFUVYYTHKY-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid is a chemical compound with a complex structure that incorporates a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protective group. This compound is particularly significant in organic chemistry, mainly used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Preparation: : The synthesis typically starts with the preparation of 2-methylpiperidine. This involves the catalytic hydrogenation of 2-methylpyridine in the presence of a suitable catalyst like palladium on carbon.

  • Boc Protection: : Next, the 2-methylpiperidine undergoes protection of its amine group by reacting with di-tert-butyl dicarbonate, yielding 1-(tert-butoxycarbonyl)-2-methylpiperidine.

  • Acetic Acid Introduction: : The final step involves the introduction of the acetic acid moiety. This can be achieved by reacting the Boc-protected 2-methylpiperidine with bromoacetic acid under basic conditions to yield 2-(1-(tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid.

Industrial Production Methods

For industrial-scale production, these steps are often optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis might be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the piperidine ring, forming various N-oxides.

  • Reduction: : Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group, which can be replaced with other protective groups or functional moieties.

Common Reagents and Conditions

  • Oxidation: : Typical reagents include hydrogen peroxide or peracids.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.

  • Substitution: : Various bases or nucleophiles can be employed depending on the desired substitution.

Major Products

  • From Oxidation: : N-oxide derivatives.

  • From Reduction: : Alcohol derivatives.

  • From Substitution: : Compounds with different protective groups or functional moieties replacing the Boc group.

Scientific Research Applications

2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid has numerous applications across several scientific fields:

Chemistry

  • Intermediate in Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules, especially in pharmaceutical chemistry.

Biology

  • Enzyme Studies: : Utilized in the study of enzyme interactions due to its functional groups that can mimic biological substrates.

Medicine

  • Drug Design: : Plays a crucial role in the design and synthesis of novel therapeutic agents, particularly in targeting specific biological pathways.

Industry

  • Agrochemicals: : Acts as a precursor in the synthesis of pesticides and herbicides, aiding in agricultural productivity.

Mechanism of Action

2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid exerts its effects through various mechanisms:

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their activity.

  • Receptor Modulation: : It may interact with certain biological receptors, modulating their function and influencing cellular processes.

Comparison with Similar Compounds

Unique Features

2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid is unique due to its combination of a piperidine ring, a Boc protective group, and an acetic acid moiety, which provides versatility in chemical reactions and biological interactions.

Similar Compounds

  • 2-(1-(Tert-butoxycarbonyl)-piperidin-3-yl)acetic acid: : Lacks the methyl group on the piperidine ring.

  • 2-(1-(Methoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid: : Has a methoxycarbonyl group instead of the Boc group.

  • 2-(1-(Tert-butoxycarbonyl)-2-ethylpiperidin-3-yl)acetic acid: : Contains an ethyl group instead of a methyl group on the piperidine ring.

There you have it: a thorough overview of this compound. Hope this was what you were looking for!

Properties

IUPAC Name

2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-10(8-11(15)16)6-5-7-14(9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYHLFUVYYTHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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